molecular formula C3H6Cl2N4 B1457398 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride CAS No. 1390655-05-6

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

Cat. No. B1457398
CAS RN: 1390655-05-6
M. Wt: 169.01 g/mol
InChI Key: YOQNRXMLTVAJDB-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a chemical compound with the empirical formula C3H6Cl2N4 . It is a solid substance and is used in scientific research with diverse applications, ranging from pharmaceutical studies to agrochemical development.


Molecular Structure Analysis

The molecular structure of this compound consists of one chlorine atom, one methyl group, one triazole ring, and one amino group . The SMILES string representation of the molecule is Cl.Cn1nc(Cl)nc1N .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 169.01 g/mol . The compound is highly stable under several conditions due to its chemical structure.

Scientific Research Applications

Synthesis and Structural Modifications

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Research has highlighted the synthesis of novel 1,2,4-triazole derivatives starting from various primary amines, including structures related to 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride. These compounds were evaluated for their antimicrobial activities, showing significant efficacy against a range of microorganisms. This underlines the compound's role in the development of new antimicrobial agents (Bektaş et al., 2007).

Synthesis via Microwave-Assisted Methods

A study demonstrated the microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides, showcasing an efficient and rapid method for creating 1,2,4-triazole derivatives. This process highlights the versatility of such compounds in synthesizing a diverse library of triazole-based compounds, potentially useful in medicinal chemistry and agricultural applications (Tan, Lim, & Dolzhenko, 2017).

Applications in Heterocyclic Chemistry and Beyond

Development of Novel Heterocyclic Systems

The ability of this compound to participate in the formation of novel heterocyclic systems is significant. For instance, research into [1,2,3]Triazolo[4,5-d][1,2,4] Triazolo[4,3-a]Pyrimidine derivatives showcases the compound's utility in synthesizing complex heterocyclic structures, which could have implications in drug discovery and development (Mozafari et al., 2016).

Photophysical Properties

The triazole derivatives synthesized from this compound have been studied for their photophysical properties, including fluorescence and aggregation-induced emission (AIE). These properties suggest potential applications in optical materials and sensors, demonstrating the compound's relevance beyond traditional medicinal chemistry applications (Guo et al., 2021).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also classified as WGK 3, indicating a high hazard to water .

properties

IUPAC Name

5-chloro-2-methyl-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4.ClH/c1-8-3(5)6-2(4)7-8;/h1H3,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQNRXMLTVAJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1390655-05-6
Record name 1H-1,2,4-Triazol-5-amine, 3-chloro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390655-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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